![molecular formula C19H24N4O4S B2790578 Ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate CAS No. 403728-08-5](/img/structure/B2790578.png)
Ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives, which this compound is a part of, has been a significant target in medicinal chemistry . Quinazolin-4 (3H)-one, a core structure in this compound, was synthesized by the reaction of anthranilic acid with excess formamide at 120°C in open air . This is also known as the Niementowski reaction .Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring, which is a nitrogen-containing heterocycle . The quinazoline ring is substituted with various functional groups, including a piperazine ring and a propyl group.Scientific Research Applications
Medicinal Chemistry and Drug Development
The synthesis of ethyl 4-(4-oxo-3-propyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carbonyl)piperazine-1-carboxylate involves the Biginelli reaction, a versatile method for constructing highly functionalized heterocycles. Researchers have explored its potential as a scaffold for drug development . The compound’s structural features make it an interesting candidate for further optimization and evaluation against various diseases.
Antiviral Activity
Compounds containing five-membered heteroaryl amines, structurally related to Oprea1_280769, have demonstrated antiviral activity. These derivatives were effective against viruses such as Newcastle disease virus, comparable to the commercial drug Ribavirin . Oprea1_280769’s antiviral properties warrant exploration.
Antitubercular Activity
Researchers have synthesized derivatives derived from pyridine and indole, similar to Oprea1_280769, and evaluated their in vitro antitubercular activity. These compounds showed promise against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) . Investigating Oprea1_280769’s efficacy against tuberculosis could be valuable.
Structural Diversity and Pharmacological Exploration
Given the structural diversity achievable through the Biginelli reaction, Oprea1_280769 represents a building block for designing novel compounds. Researchers can explore its pharmacological effects, potentially uncovering new therapeutic targets.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization , which could potentially facilitate the interaction with its targets.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may affect a wide range of biochemical pathways.
Result of Action
Given its structural similarity to indole derivatives, it may share some of their biological activities .
properties
IUPAC Name |
ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-7-23-17(25)14-6-5-13(12-15(14)20-18(23)28)16(24)21-8-10-22(11-9-21)19(26)27-4-2/h5-6,12H,3-4,7-11H2,1-2H3,(H,20,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMJHUAOMNMMQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)OCC)NC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-oxo-3-propyl-2-sulfanylidene-1H-quinazoline-7-carbonyl)piperazine-1-carboxylate |
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